
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
Vue d'ensemble
Description
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, also known as 3-CQM, is a chemical compound that has been used for a variety of purposes in scientific research and experiments. It is a highly versatile compound that can be used for a variety of purposes, from synthesis to biochemistry and physiology.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
Research indicates that derivatives of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride demonstrate antimicrobial and antifungal properties. For instance, compounds synthesized from chloromethyl isoquinolines, including those related to 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, showed weak antimicrobial and antifungal activities, particularly against Staphylococcus aureus, Escherichia coli, and Candida albicans (Сурикова et al., 2014). Additionally, secondary and tertiary amines containing 2-chloro-6-methylquinoline, a similar compound, have been synthesized and showed promising antifungal activity (Kumar et al., 2011).
Anticancer Potential
In the context of anticancer research, novel 2-chloromethyl-4(3H)-quinazolinones, which are structurally related to 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, have been identified as key intermediates for developing anticancer agents with 4-anilinoquinazoline scaffolds, showing potential anticancer activity in vitro (Li et al., 2010).
Charge Density Analysis in Molecular Interaction Studies
Charge density distribution studies of compounds including 2-chloro-3-chloromethyl-8-methylquinoline, which bears resemblance to 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, have been conducted. These studies provide insights into Cl···Cl intermolecular interactions, which are crucial in understanding molecular interactions in various chemical contexts (Hathwar & Guru Row, 2010).
Applications in Drug Synthesis
The synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride-related compounds has been explored for creating various drugs. For instance, its derivatives have been used in synthesizing compounds with potential antidepressant and antifungal properties (Kumar et al., 2011).
Propriétés
IUPAC Name |
3-chloro-2-(chloromethyl)-4-methylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N.ClH/c1-7-8-4-2-3-5-9(8)14-10(6-12)11(7)13;/h2-5H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLQWAVBVGCDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585809 | |
| Record name | 3-Chloro-2-(chloromethyl)-4-methylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride | |
CAS RN |
37781-33-2 | |
| Record name | 3-Chloro-2-(chloromethyl)-4-methylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



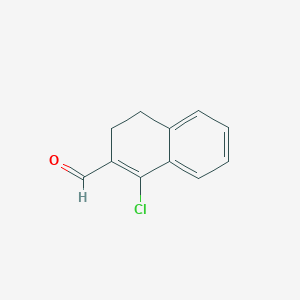
![5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B112466.png)
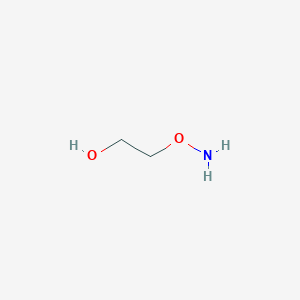
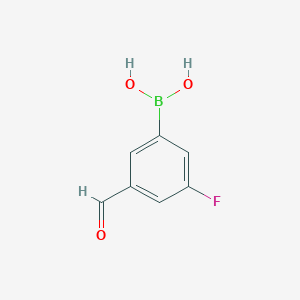
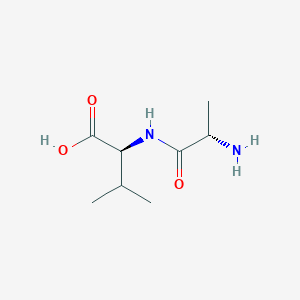
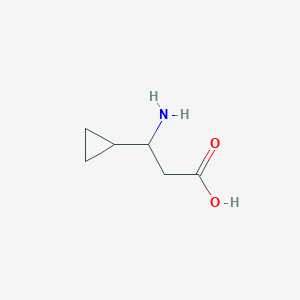
![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)
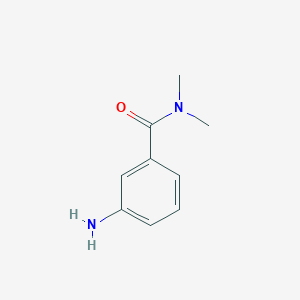
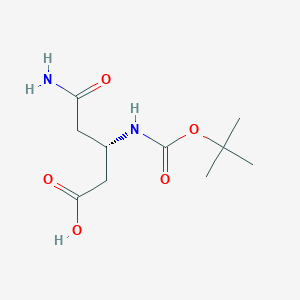
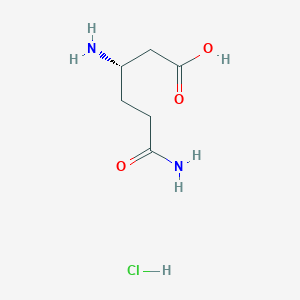


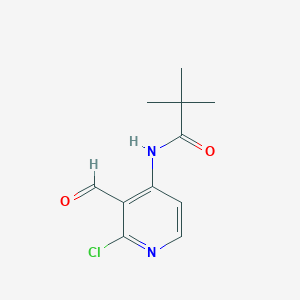
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)